molecular formula C12H13N3O2 B6246666 1-phenyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1017423-60-7

1-phenyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B6246666
CAS No.: 1017423-60-7
M. Wt: 231.3
InChI Key:
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Description

1-Phenyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound featuring a triazole ring, which is a five-membered ring containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-phenyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid typically involves the cycloaddition reaction known as the Huisgen 1,3-dipolar cycloaddition. This reaction is between an azide and an alkyne, forming the triazole ring. The general synthetic route can be summarized as follows:

    Formation of Azide: The starting material, such as phenyl azide, is prepared by reacting aniline with sodium nitrite and hydrochloric acid, followed by treatment with sodium azide.

    Cycloaddition Reaction: The azide is then reacted with an alkyne, such as propargyl alcohol, under copper(I) catalysis to form the triazole ring.

    Carboxylation: The resulting triazole is then carboxylated using carbon dioxide under basic conditions to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the cycloaddition step and efficient purification techniques such as crystallization or chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Phenyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitric acid for nitration, bromine in acetic acid for bromination.

Major Products:

    Oxidation: Formation of phenyl-1H-1,2,3-triazole-4-carboxylic acid derivatives.

    Reduction: Formation of 1-phenyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-methanol.

    Substitution: Formation of nitro or bromo derivatives of the triazole compound.

Chemistry:

    Catalysis: The triazole ring can act as a ligand in coordination chemistry, forming complexes with metals that are used as catalysts in various organic reactions.

    Material Science: The compound can be used in the synthesis of polymers and materials with specific electronic or optical properties.

Biology and Medicine:

    Antimicrobial Agents: The compound has shown potential as an antimicrobial agent due to its ability to disrupt bacterial cell walls.

    Anticancer Research: Studies have indicated that derivatives of this compound can inhibit the growth of certain cancer cells by interfering with cellular signaling pathways.

Industry:

    Corrosion Inhibitors: The compound can be used as a corrosion inhibitor in metal protection, especially in harsh environments.

    Dye and Pigment Production: It can be used in the synthesis of dyes and pigments due to its stable aromatic structure.

Mechanism of Action

The mechanism by which 1-phenyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid exerts its effects varies depending on its application:

    Antimicrobial Action: The compound disrupts the synthesis of bacterial cell walls by inhibiting key enzymes involved in the process.

    Anticancer Action: It interferes with cellular signaling pathways, leading to apoptosis (programmed cell death) in cancer cells. The triazole ring can bind to specific proteins, inhibiting their function and thus preventing cancer cell proliferation.

Comparison with Similar Compounds

    1-Phenyl-1H-1,2,3-triazole-4-carboxylic Acid: Lacks the isopropyl group, which may affect its solubility and reactivity.

    5-Methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic Acid: Contains a methyl group instead of an isopropyl group, leading to different steric and electronic properties.

Uniqueness: 1-Phenyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid is unique due to the presence of the isopropyl group, which can influence its physical properties such as solubility and melting point. This structural feature can also affect its reactivity and interaction with biological targets, making it a compound of interest for further research and application development.

This comprehensive overview highlights the significance of this compound in various scientific and industrial fields. Its unique structure and versatile reactivity make it a valuable compound for ongoing research and development.

Properties

CAS No.

1017423-60-7

Molecular Formula

C12H13N3O2

Molecular Weight

231.3

Purity

95

Origin of Product

United States

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